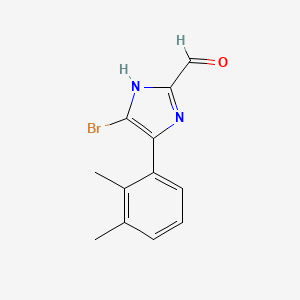![molecular formula C16H20ClFN2O B13716674 2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanone](/img/structure/B13716674.png)
2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanone is a complex organic compound that features a piperazine ring substituted with a 4-chloro-2-fluorophenyl group and a cyclohexanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanone typically involves the reaction of 4-chloro-2-fluoroaniline with piperazine under controlled conditions to form the intermediate 4-(4-chloro-2-fluorophenyl)piperazine. This intermediate is then reacted with cyclohexanone in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-2-fluorophenylboronic acid
- 2-Fluorodeschloroketamine
- 4-Chloro-4-fluorobutyrophenone
Uniqueness
2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanone is unique due to its specific substitution pattern and the presence of both a piperazine ring and a cyclohexanone moiety. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Propriétés
Formule moléculaire |
C16H20ClFN2O |
|---|---|
Poids moléculaire |
310.79 g/mol |
Nom IUPAC |
2-[4-(4-chloro-2-fluorophenyl)piperazin-1-yl]cyclohexan-1-one |
InChI |
InChI=1S/C16H20ClFN2O/c17-12-5-6-14(13(18)11-12)19-7-9-20(10-8-19)15-3-1-2-4-16(15)21/h5-6,11,15H,1-4,7-10H2 |
Clé InChI |
DALHKQMYLDEIJR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)C(C1)N2CCN(CC2)C3=C(C=C(C=C3)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



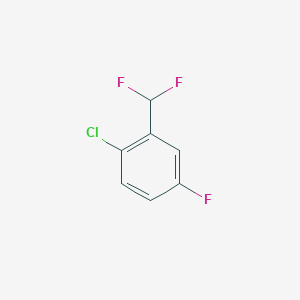
![2-Tetrazolo[1,5-a]pyridin-5-ylethanol](/img/structure/B13716602.png)

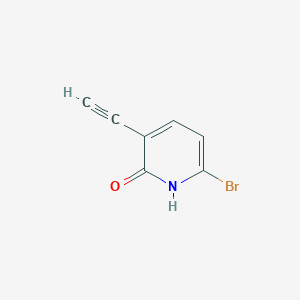

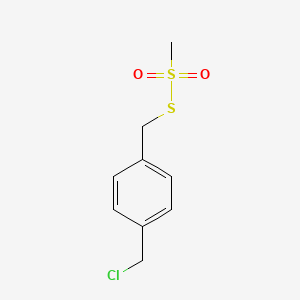
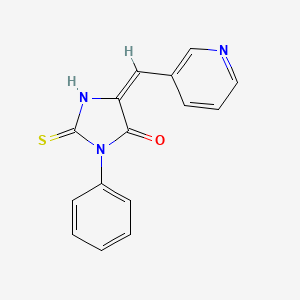


![N-Acetylvalyl-alpha-glutamylisoleucyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-alpha-asparagine](/img/structure/B13716635.png)
![4-[2-[2-(3-carboxypropanoylamino)ethoxy]ethylamino]-4-oxobutanoic acid](/img/structure/B13716646.png)

